2,2,3,3,3-Pentafluoropropanehydrazide
Description
2,2,3,3,3-Pentafluoropropanehydrazide is a fluorinated organic compound characterized by a propane backbone with five fluorine atoms substituted at the C2 and C3 positions and a hydrazide (-NH-NH2) functional group. Fluorinated hydrazides are valued for their stability, reactivity, and ability to modulate biological activity due to the electron-withdrawing effects of fluorine atoms .
Properties
CAS No. |
680-14-8 |
|---|---|
Molecular Formula |
C3H3F5N2O |
Molecular Weight |
178.06 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoropropanehydrazide |
InChI |
InChI=1S/C3H3F5N2O/c4-2(5,1(11)10-9)3(6,7)8/h9H2,(H,10,11) |
InChI Key |
ZJTZZFRCOPTVDW-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
*Inferred formula based on analogous compounds.
Key Observations:
- Fluorine Substitution : Increasing fluorine atoms (e.g., trifluoro vs. pentafluoro) enhances thermal stability and chemical inertness but may reduce solubility in polar solvents.
- Functional Groups : The hydrazide group (-CONHNH2) offers nucleophilic reactivity for condensation reactions, while acyl chlorides (e.g., ) are highly reactive intermediates. Esters () and acids () are typically used in materials science or as synthetic intermediates.
Table 2: Reactivity and Use Cases
- Hydrazides: The pentafluoropropanehydrazide’s electron-deficient carbonyl group (due to fluorine) likely accelerates reactions with aldehydes or ketones compared to non-fluorinated analogs.
- Safety: While safety data for the hydrazide is unavailable, related fluorinated alcohols (e.g., 2,2,3,3,3-Pentafluoro-1-propanol in ) show moderate toxicity (LD50: 1000 mg/kg in mice), suggesting careful handling is essential .
Physical Properties and Stability
- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability. For example, 2,2,3,3,3-Pentafluoropropionic acid () has a density of ~1.57 g/cm³, indicating strong intermolecular forces due to fluorine’s electronegativity.
- Volatility : Esters like ethyl pentafluoropropionate () are more volatile (MW: 192 g/mol) than hydrazides, which are likely solids at room temperature.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
